REACTION_CXSMILES
|
[Cl:1][CH:2]([Cl:17])[S:3][C:4]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][C:9]([F:15])=[CH:10][CH:11]=2)[N:6]([CH3:16])[CH:5]=1.ClC1C=CC=C(C(OO)=[O:26])C=1>C(Cl)Cl.ClC1C=CC=C(C(OO)=O)C=1>[Cl:17][CH:2]([Cl:1])[S:3]([C:4]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][C:9]([F:15])=[CH:10][CH:11]=2)[N:6]([CH3:16])[CH:5]=1)=[O:26]
|
Name
|
crude product ( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(SC1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
Name
|
compound ( 2 )
|
Quantity
|
673 mg
|
Type
|
reactant
|
Smiles
|
ClC(SC1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
Name
|
|
Quantity
|
620 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
18 mg
|
Type
|
catalyst
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 30 minutes stirring at room temperature the reaction solution
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
was washed with 15 ml of 5% aqueous sodium carbonate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted two times with 60 ml of DCM each and the combined DCM solutions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue 660 mg was chromatographed on silica gel with hexane-ethyl acetate (gradient 1:1, 2:3, 1:2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(S(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 358 mg | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |